
5-Nitrosouracil
Overview
Description
5-Nitrosouracil is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Nitrosouracil is a derivative of uracil, characterized by the presence of a nitroso group at the 5-position. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound can exist in different tautomeric forms, which influence its solubility, stability, and interaction with biological macromolecules.
Mechanism of Action:
- Interaction with Nucleic Acids: this compound can form adducts with nucleophilic sites in DNA and proteins, potentially leading to alterations in cellular functions.
- Biological Activity: The compound's ability to interconvert between tautomeric forms affects its binding affinity and specificity towards various biological targets.
Scientific Research Applications
This compound has diverse applications across multiple scientific disciplines:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it has lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cellular processes related to proliferation. In vitro studies on human cancer cell lines have indicated selective cytotoxic effects .
Synthesis of Metal Complexes
- Complex Formation: this compound can form complexes with various metal ions (e.g., Zn(II), Cd(II), Hg(II)), which have been studied for their enhanced biological activity compared to the free ligand. These complexes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Studies
- DNA and RNA Modifications: The compound is utilized in studies related to nucleic acid base modifications, providing insights into its interactions with genetic material and potential implications for gene therapy.
Antibacterial Efficacy
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations that did not affect normal cells, suggesting a selective cytotoxic effect that warrants further investigation for cancer therapy applications .
Properties
Molecular Formula |
C4H3N3O3 |
---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1H,(H2,5,6,8,9) |
InChI Key |
KTQDGYGLGKJZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.